5-bromo-2-iodo-1-methyl-1H-imidazole
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Overview
Description
5-Bromo-2-iodo-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and iodine substituents at the 5 and 2 positions, respectively, and a methyl group at the 1 position. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-iodo-1-methyl-1H-imidazole typically involves the halogenation of 1-methyl-1H-imidazole. The process can be carried out in two main steps:
Iodination: The subsequent iodination at the 2-position can be performed using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Reagents such as boronic acids, alkenes, or alkynes are used in the presence of palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkenyl derivatives.
Scientific Research Applications
5-Bromo-2-iodo-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the development of functional materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-2-iodo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 2-Iodo-1-methyl-1H-imidazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
5-Bromo-2-iodo-1-methyl-1H-imidazole is unique due to the presence of both bromine and iodine substituents, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H4BrIN2 |
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Molecular Weight |
286.90 g/mol |
IUPAC Name |
5-bromo-2-iodo-1-methylimidazole |
InChI |
InChI=1S/C4H4BrIN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 |
InChI Key |
XUXDGVWULCZKGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1I)Br |
Origin of Product |
United States |
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